molecular formula C14H24INO3 B596296 Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 1250998-93-6

Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B596296
CAS No.: 1250998-93-6
M. Wt: 381.254
InChI Key: USSPBBSWVQVHKR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with the molecular formula C14H24INO3 This compound is characterized by its unique spirocyclic structure, which includes an oxazolidine ring fused to a decane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable amine with an epoxide under basic conditions.

    Introduction of the Iodomethyl Group: The next step involves the introduction of the iodomethyl group. This can be accomplished by treating the spirocyclic intermediate with iodomethane in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

    Oxidation: Conducted in aqueous or organic solvents under controlled temperature conditions to prevent over-oxidation.

    Reduction: Performed in anhydrous conditions to prevent hydrolysis of the ester group.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting neurological and inflammatory diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is primarily based on its ability to interact with biological macromolecules. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modulation of their activity. The spirocyclic structure provides rigidity and specificity in binding interactions, enhancing its potential as a bioactive molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to the presence of the iodomethyl group, which imparts high reactivity and versatility in chemical transformations. Its spirocyclic structure also provides a rigid and specific framework for interactions with biological targets, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24INO3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSPBBSWVQVHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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